molecular formula C12H12O3 B11894115 4-Isopropylisochroman-1,3-dione

4-Isopropylisochroman-1,3-dione

Cat. No.: B11894115
M. Wt: 204.22 g/mol
InChI Key: RQPWKYMFHSJUAT-UHFFFAOYSA-N
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Description

4-Isopropylisochroman-1,3-dione is a chemical compound characterized by its unique structure, which includes an isochroman ring substituted with an isopropyl group at the 4-position and two carbonyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylisochroman-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isochroman-1,3-dione scaffold, which can then be further modified to introduce the isopropyl group at the 4-position . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylisochroman-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

4-Isopropylisochroman-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropylisochroman-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropylisochroman-1,3-dione is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-propan-2-yl-4H-isochromene-1,3-dione

InChI

InChI=1S/C12H12O3/c1-7(2)10-8-5-3-4-6-9(8)11(13)15-12(10)14/h3-7,10H,1-2H3

InChI Key

RQPWKYMFHSJUAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

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